molecular formula C21H18FN3O3 B12635985 1'-(2-fluoro-4-(1-Methyl-1H-pyrazol-4-yl)benzyl)spiro[[1,3]dioxolane-2,3'-indolin]-2'-one

1'-(2-fluoro-4-(1-Methyl-1H-pyrazol-4-yl)benzyl)spiro[[1,3]dioxolane-2,3'-indolin]-2'-one

Cat. No.: B12635985
M. Wt: 379.4 g/mol
InChI Key: LUQMRFHPCPWDMX-UHFFFAOYSA-N
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Description

1’-(2-fluoro-4-(1-Methyl-1H-pyrazol-4-yl)benzyl)spiro[[1,3]dioxolane-2,3’-indolin]-2’-one is a complex organic compound that features a unique spirocyclic structure. This compound is characterized by the presence of a fluorinated benzyl group, a pyrazole ring, and an indolinone moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(2-fluoro-4-(1-Methyl-1H-pyrazol-4-yl)benzyl)spiro[[1,3]dioxolane-2,3’-indolin]-2’-one typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production while maintaining the desired quality.

Chemical Reactions Analysis

Types of Reactions

1’-(2-fluoro-4-(1-Methyl-1H-pyrazol-4-yl)benzyl)spiro[[1,3]dioxolane-2,3’-indolin]-2’-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1’-(2-fluoro-4-(1-Methyl-1H-pyrazol-4-yl)benzyl)spiro[[1,3]dioxolane-2,3’-indolin]-2’-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific biological context and the intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’-(2-fluoro-4-(1-Methyl-1H-pyrazol-4-yl)benzyl)spiro[[1,3]dioxolane-2,3’-indolin]-2’-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H18FN3O3

Molecular Weight

379.4 g/mol

IUPAC Name

1'-[[2-fluoro-4-(1-methylpyrazol-4-yl)phenyl]methyl]spiro[1,3-dioxolane-2,3'-indole]-2'-one

InChI

InChI=1S/C21H18FN3O3/c1-24-12-16(11-23-24)14-6-7-15(18(22)10-14)13-25-19-5-3-2-4-17(19)21(20(25)26)27-8-9-28-21/h2-7,10-12H,8-9,13H2,1H3

InChI Key

LUQMRFHPCPWDMX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC(=C(C=C2)CN3C4=CC=CC=C4C5(C3=O)OCCO5)F

Origin of Product

United States

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